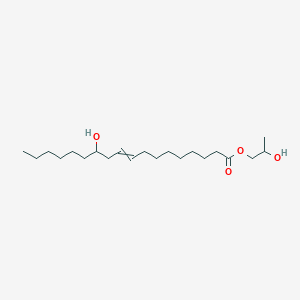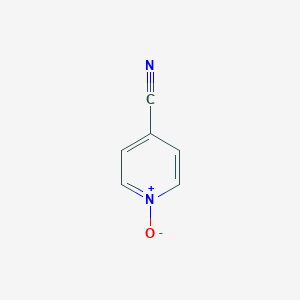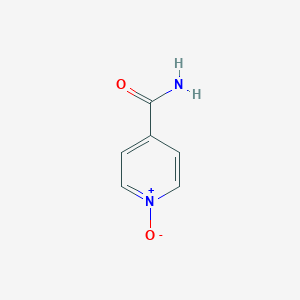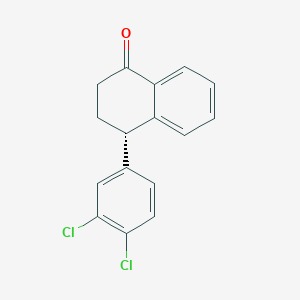
舍曲林酮
概述
描述
Sertraline ketone, also known as (S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one, is a key intermediate in the synthesis of sertraline, a widely used antidepressant. Sertraline is a selective serotonin reuptake inhibitor, commonly prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.
科学研究应用
Sertraline ketone is primarily used as an intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor. Its applications extend to various fields:
Chemistry: It serves as a model compound for studying enantioselective synthesis and biocatalysis.
Biology: Research on sertraline ketone contributes to understanding the biochemical pathways involved in serotonin reuptake inhibition.
Medicine: As a precursor to sertraline, it plays a vital role in the development of antidepressant medications.
Industry: The efficient production of sertraline ketone is crucial for the large-scale manufacturing of sertraline, impacting pharmaceutical production and supply chains
作用机制
Target of Action
Sertraline Ketone, also known as (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one, primarily targets the serotonin reuptake transporter . This transporter is responsible for the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane .
Mode of Action
Sertraline Ketone selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This increase in serotonin levels can lead to improvements in mood and other symptoms of depression and anxiety disorders .
Biochemical Pathways
The primary biochemical pathway affected by Sertraline Ketone is the serotonin pathway . By inhibiting the reuptake of serotonin, Sertraline Ketone increases the concentration of serotonin in the synaptic cleft . This increase in serotonin can then influence various downstream effects, such as mood regulation and anxiety reduction .
Pharmacokinetics
Sertraline Ketone is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . The elimination half-life of Sertraline ranges from 22-36 hours, and once-daily administration is therapeutically effective . Sertraline Ketone is eliminated from the body by other metabolic pathways to form a ketone and an alcohol, which are largely excreted renally as conjugates .
Result of Action
The molecular and cellular effects of Sertraline Ketone’s action primarily involve an increase in serotonergic activity. This increase in serotonin levels can lead to improvements in mood and other symptoms of depression and anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sertraline Ketone. It’s important to note that individual patient factors, such as age, sex, genetic factors, and overall health status, can also influence the pharmacokinetics and pharmacodynamics of Sertraline Ketone .
生化分析
Biochemical Properties
Sertraline Ketone plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it has been associated with the bioreduction of the racemic tetralone, exhibiting excellent enantioselectivity .
Cellular Effects
Sertraline Ketone influences various types of cells and cellular processes. It has been observed to induce changes in neurotransmitter systems, such as serotonin, following chronic administration . These changes impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Sertraline Ketone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the presynaptic serotonin transporter, leading to changes in serotonin neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sertraline Ketone evolve over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sertraline Ketone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Sertraline Ketone is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Sertraline Ketone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Sertraline Ketone affects its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sertraline ketone typically involves the bioreduction of racemic tetralone using ketoreductases. This process yields a chiral alcohol precursor, which is then oxidized to the enantiopure sertraline ketone. The oxidation can be achieved using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl as an organocatalyst .
Industrial Production Methods: In industrial settings, the production of sertraline ketone often employs a chemoenzymatic approach. This method leverages the high selectivity and mild reaction conditions of biocatalysis to produce enantiopure intermediates efficiently. The process involves the use of ketoreductases for the bioreduction step and chemical oxidation for the subsequent conversion to sertraline ketone .
Types of Reactions:
Oxidation: The conversion of the chiral alcohol precursor to sertraline ketone involves oxidation reactions.
Common Reagents and Conditions:
Major Products:
相似化合物的比较
Fluoxetine: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.
Citalopram: A selective serotonin reuptake inhibitor used for similar therapeutic purposes.
Paroxetine: Another compound in the same class, used to treat depression and anxiety disorders.
Uniqueness: Sertraline ketone is unique due to its specific role as an intermediate in the synthesis of sertraline. The high enantioselectivity and efficiency of its production methods distinguish it from other intermediates used in the synthesis of similar compounds .
属性
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924791 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124379-29-9 | |
| Record name | (S)-4-(3,4-Dichlorophenyl)-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124379-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is sertraline ketone significant in the context of environmental science?
A1: [] Sertraline ketone is particularly important because research indicates it resists degradation even when subjected to highly reactive systems like TAML activator/hydrogen peroxide. [] This resistance suggests it could persist in the environment and potentially contribute to the broader ecological impact of pharmaceuticals. Further research on its environmental fate, transport, and potential effects on aquatic life is crucial to fully understand the implications of sertraline use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

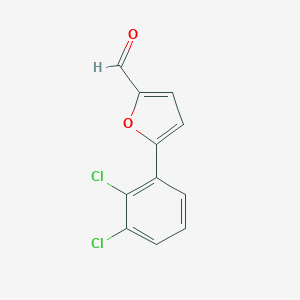
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

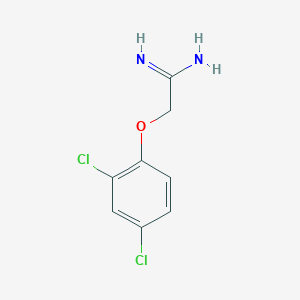
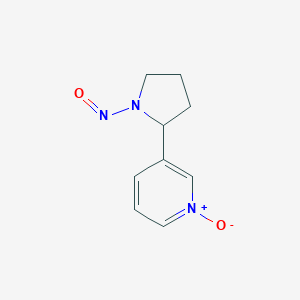

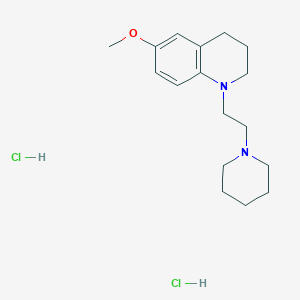
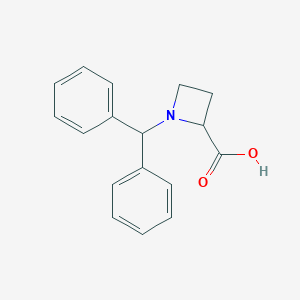
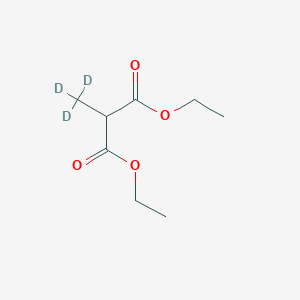
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
